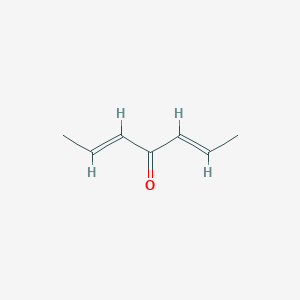![molecular formula C18H32N2O13 B12519889 O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine is a complex carbohydrate derivative This compound is characterized by its unique structure, which includes multiple functional groups such as acetamido and galactopyranosyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine typically involves multiple steps. One common method starts with the preparation of 2-acetamido-2-deoxy-D-glucose, which is then converted into its oxazoline derivative using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and a suitable base in an aqueous solution . The oxazoline intermediate is then reacted with an alcohol under acidic conditions to produce the desired glycoside .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups back into hydroxyl groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halides like hydrochloric acid (HCl) or nucleophiles such as sodium azide (NaN3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these groups back to alcohols.
Applications De Recherche Scientifique
O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as β-N-acetylglucosaminidases, by binding to their active sites and preventing substrate access . This inhibition can affect various biological processes, including glycosylation and cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-deoxy-D-glucono-1,5-lactone: This compound is structurally similar and also acts as an enzyme inhibitor.
O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-N-Fmoc-L-serine: Another similar compound used in glycosylation studies.
Uniqueness
O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine is unique due to its specific structure, which includes both acetamido and galactopyranosyl groups. This unique combination allows it to interact with a wide range of biological targets and makes it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C18H32N2O13 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C18H32N2O13/c1-5(9(19)16(28)29)30-17-10(20-6(2)23)15(12(25)8(4-22)31-17)33-18-14(27)13(26)11(24)7(3-21)32-18/h5,7-15,17-18,21-22,24-27H,3-4,19H2,1-2H3,(H,20,23)(H,28,29) |
Clé InChI |
VWNOCGQJSBAAFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
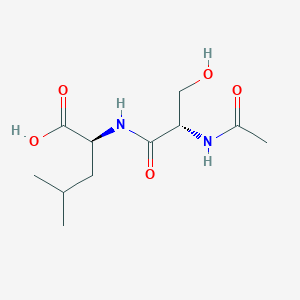
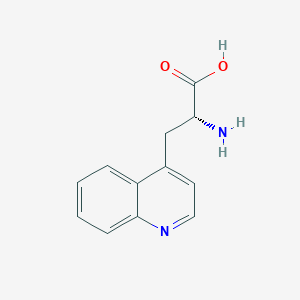
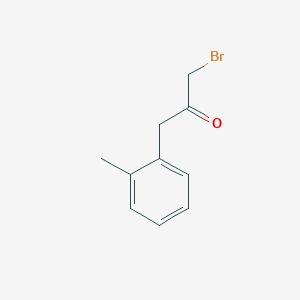

![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
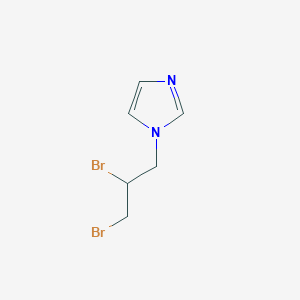
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
